molecular formula C10H8F3NO5S B8382418 3a,4,7,7a-tetrahydro-2-(((trifluoromethyl)sulfonyl)oxy)-4,7-methano-1H-isoindole-1,3(2H)-dione CAS No. 133710-62-0

3a,4,7,7a-tetrahydro-2-(((trifluoromethyl)sulfonyl)oxy)-4,7-methano-1H-isoindole-1,3(2H)-dione

Cat. No. B8382418
Key on ui cas rn: 133710-62-0
M. Wt: 311.24 g/mol
InChI Key: YCMDNBGUNDHOOD-UHFFFAOYSA-N
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Patent
US05558971

Procedure details

To a solution of trifluoromethanesulfonic anhydride (6.5 g, 23 mmole) in methylene chloride (20 ml), a solution of N-hydroxy-bicyclo[2,2,1]-hept-5-ene-2,3-dicarboximide (3.6 g, 20 mmole) and pyridine (1.6 g) in methylene chloride (10 ml) was added dropwise at 0°-5° C. and continued to stir for 15 minutes at the same temperature. The reaction mixture was washed with H2O (20 ml×3), dried over anhydrous Mg SO4 and evaporated. The residue was recrystallized from ethanol to give 6.1 g of N-trifluoromethanesulfonyloxy-bicyclo[2,2,1]-hept-5-ene-2,3-dicarboximide as white needles. m.p. 89°-90° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].O[N:17]1[C:26](=[O:27])[CH:25]2[CH:20]([CH:21]3[CH2:28][CH:24]2[CH:23]=[CH:22]3)[C:18]1=[O:19].N1C=CC=CC=1>C(Cl)Cl>[F:1][C:2]([F:15])([F:14])[S:3]([O:6][N:17]1[C:26](=[O:27])[CH:25]2[CH:20]([CH:21]3[CH2:28][CH:24]2[CH:23]=[CH:22]3)[C:18]1=[O:19])(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
3.6 g
Type
reactant
Smiles
ON1C(=O)C2C3C=CC(C2C1=O)C3
Name
Quantity
1.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 15 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with H2O (20 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Mg SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(S(=O)(=O)ON1C(=O)C2C3C=CC(C2C1=O)C3)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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